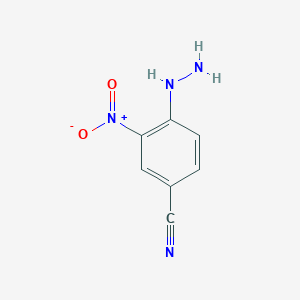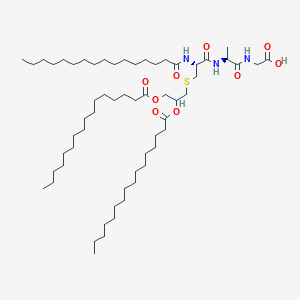
2,4-Dihydroxy-6-phenylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-6-phenylbenzonitrile (DPBN) is a chemical compound that is widely used in scientific research for its various applications. DPBN is a crystalline, white powder that is soluble in organic solvents and has a molecular weight of 241.24 g/mol.
作用机制
2,4-Dihydroxy-6-phenylbenzonitrile acts as a spin trap by reacting with free radicals to form a stable adduct. The resulting adduct can be detected using various analytical techniques such as electron paramagnetic resonance (EPR) spectroscopy. This compound also acts as a fluorescent probe by reacting with ROS to form a fluorescent product that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 2,4-Dihydroxy-6-phenylbenzonitrile is its high sensitivity and selectivity for the detection of free radicals and ROS. It is also relatively easy to synthesize and purify. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the use of 2,4-Dihydroxy-6-phenylbenzonitrile in scientific research. One potential application is in the development of new antioxidant and anti-inflammatory drugs. This compound can also be used as a tool for the study of oxidative stress and free radical biology in various disease models. Additionally, this compound can be used in the development of new materials and catalysts for various applications.
合成方法
2,4-Dihydroxy-6-phenylbenzonitrile can be synthesized through a multistep process that involves the reaction of 2,4-dihydroxybenzaldehyde with benzyl cyanide in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent such as methanol or ethanol. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2,4-Dihydroxy-6-phenylbenzonitrile has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. This compound is also used as a spin trap for the detection of free radicals in various biological and chemical systems. Additionally, this compound is used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science.
属性
CAS 编号 |
115706-50-8 |
|---|---|
分子式 |
C13H9NO2 |
分子量 |
211.22 g/mol |
IUPAC 名称 |
2,4-dihydroxy-6-phenylbenzonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-12-11(6-10(15)7-13(12)16)9-4-2-1-3-5-9/h1-7,15-16H |
InChI 键 |
XCRZHXRLRCVYKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N |
同义词 |
[1,1-Biphenyl]-2-carbonitrile,3,5-dihydroxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



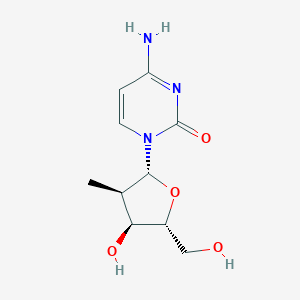
![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)
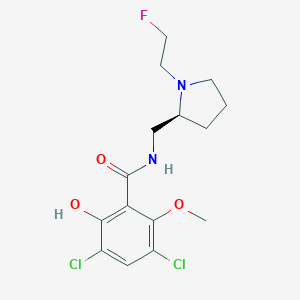
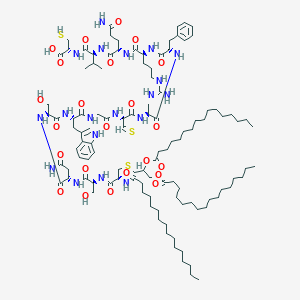
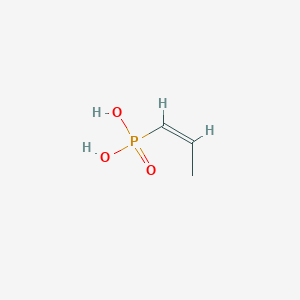



![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
